molecular formula C8H10N2O3S2 B11094788 ethyl {[(1E)-3-amino-2-cyano-3-oxo-1-sulfanylprop-1-en-1-yl]sulfanyl}acetate

ethyl {[(1E)-3-amino-2-cyano-3-oxo-1-sulfanylprop-1-en-1-yl]sulfanyl}acetate

Cat. No.: B11094788
M. Wt: 246.3 g/mol
InChI Key: TZWIZDDTNAWSSE-VMPITWQZSA-N
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Description

ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes amino, cyano, oxo, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE typically involves the reaction of ethyl cyanoacetate with various amines under specific conditions. One common method includes the treatment of ethyl cyanoacetate with substituted aryl or heteryl amines in the presence of a base, such as potassium carbonate, in a solvent like toluene . The reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or continuous flow processes. These methods aim to increase yield and reduce production costs while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to a hydroxyl group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development for treating various diseases.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O3S2

Molecular Weight

246.3 g/mol

IUPAC Name

ethyl 2-[(E)-3-amino-2-cyano-3-oxo-1-sulfanylprop-1-enyl]sulfanylacetate

InChI

InChI=1S/C8H10N2O3S2/c1-2-13-6(11)4-15-8(14)5(3-9)7(10)12/h14H,2,4H2,1H3,(H2,10,12)/b8-5+

InChI Key

TZWIZDDTNAWSSE-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)CS/C(=C(\C#N)/C(=O)N)/S

Canonical SMILES

CCOC(=O)CSC(=C(C#N)C(=O)N)S

Origin of Product

United States

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